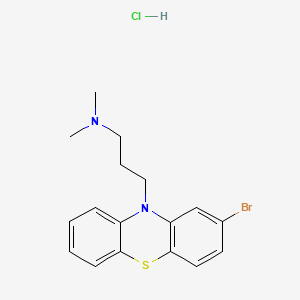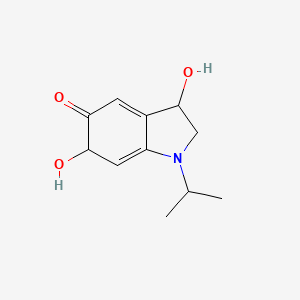
3-Acetylbenzophenone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylbenzophenone-d5 is a biochemical used for proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of 3-Acetylbenzophenone, with the difference being the presence of five deuterium atoms (D) instead of hydrogen in the former . The InChI string representation of 3-Acetylbenzophenone is InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 .
科学的研究の応用
1. Applications in Synthesis of Isoindole Derivatives
3-Acetylbenzophenone has been utilized in the synthesis of isoindole derivatives. Nan'ya, Fujii, and Bustugan (1990) studied the reaction of o-Acetylbenzophenone with aromatic amines, leading to the formation of yellow 1,2-diaryl-3-(aryliminomethyl)isoindoles. The study proposed the structures and formation mechanisms of these derivatives, highlighting the compound's role in heterocyclic chemistry (Nan'ya, Fujii, & Bustugan, 1990).
2. Involvement in Azo Dye Degradation Studies
In environmental research, derivatives of 3-Acetylbenzophenone have been examined for their roles in azo dye degradation. Spadaro and Renganathan (1994) explored the peroxidase-catalyzed oxidation of azo dyes, including Disperse Yellow 3, and found significant involvement of compounds related to 3-Acetylbenzophenone in the degradation process. This work provides insights into the environmental impact and degradation pathways of industrial dyes (Spadaro & Renganathan, 1994).
3. Contribution to the Study of Phosphorescence Spectra
The study of phosphorescence spectra of various acetophenone derivatives, including Acetophenone-d5, offers insights into the environmental perturbations and pseudo-Jahn-Teller interactions. Koyanagi, Zwarich, and Goodman (1972) provided detailed analysis on the environmental sensitivity and potential surface for the lowest triplet state in these compounds, contributing to the field of photochemistry and spectroscopy (Koyanagi, Zwarich, & Goodman, 1972).
Safety and Hazards
While specific safety and hazard information for 3-Acetylbenzophenone-d5 is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
生化学分析
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.
Cellular Effects
It has been suggested that it may have an anti-inflammatory effect in vitro and in vivo models by inhibiting prostaglandin synthesis and reducing cytokine production .
Molecular Mechanism
Given its role in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
It is a labeled analogue of 3-Acetylbenzophenone, which is an intermediate of Ketoprofen, suggesting that it may interact with enzymes or cofactors in the metabolic pathways of this drug.
Transport and Distribution
Given its role in proteomics research , it may interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
Given its role in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.
特性
IUPAC Name |
1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGALBGZJBTRY-QRKCWBMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2)C(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1S,2R,4S)- (9CI)](/img/no-structure.png)




![Trifluoroacetic acid--N-acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/1)](/img/structure/B588759.png)


![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)